molecular formula C27H40N8O6 B14448669 N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine CAS No. 76046-39-4

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine

Cat. No.: B14448669
CAS No.: 76046-39-4
M. Wt: 572.7 g/mol
InChI Key: MTHQSOQCJYUXHZ-TUFLPTIASA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, glycine, L-proline, and L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Automation in SPPS allows for efficient and reproducible synthesis, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like L-ornithine and L-proline.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as DTT or TCEP.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-valine
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-prolyl-L-phenylalanine is unique due to its specific amino acid sequence and the presence of multiple proline residues. This structure may confer distinct biological activities and stability compared to other similar compounds.

Properties

CAS No.

76046-39-4

Molecular Formula

C27H40N8O6

Molecular Weight

572.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)23(37)32-16-22(36)34-13-6-11-21(34)25(39)35-14-5-10-20(35)24(38)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,38)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1

InChI Key

MTHQSOQCJYUXHZ-TUFLPTIASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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